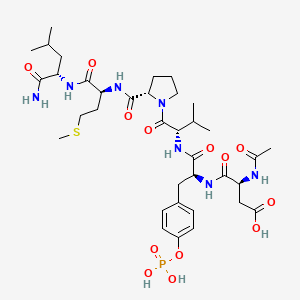

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSBUYJZBCOAD-YUGXLDDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56N7O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known SH2 domain ligand.[1][2] SH2 domains are critical components in cellular signal transduction pathways mediated by protein tyrosine kinases (PTKs), making peptides like this valuable tools for research and drug discovery.[1] This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Core Principles of Phosphopeptide Synthesis

The synthesis of phosphotyrosine-containing peptides presents unique challenges due to the lability of the phosphate group. The most common and effective approach is the "building block" strategy, where a pre-phosphorylated and protected tyrosine residue is incorporated into the peptide chain during solid-phase synthesis.[3][4][5] This guide will focus on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[4]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Leu-OH

-

Fmoc-Met-OH

-

Fmoc-Pro-OH

-

Fmoc-Val-OH

-

Fmoc-Tyr(PO3(tBu)2)-OH[4]

-

Fmoc-Asp(OtBu)-OH

-

Acetic Anhydride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first amino acid, Fmoc-Leu-OH (3 equivalents), with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Met, Pro, Val, Tyr(PO3(tBu)2), and Asp(OtBu).

-

N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and then DCM.

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% H2O, and 2.5% EDT.

-

Add the cleavage cocktail to the resin and allow it to react for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

Diagram of the Solid-Phase Peptide Synthesis Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

II. Peptide Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude, dried peptide

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min for a preparative column.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Diagram of the Purification and Analysis Workflow:

Caption: Peptide Purification and Analysis Workflow.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Resin Substitution | 0.5 mmol/g |

| Synthesis Scale | 0.2 mmol |

| Theoretical Yield | 205.8 mg |

| Crude Peptide Yield | 150-180 mg (73-87%) |

| Purified Peptide Yield | 40-60 mg (20-29%) |

Table 1: Synthesis Yields

| Analysis Method | Parameter | Specification |

| Analytical RP-HPLC | Purity | ≥ 95% |

| Mass Spectrometry (ESI-MS) | Molecular Weight | Expected: 1028.1 g/mol |

| Observed: [M+H]⁺ = 1029.1 |

Table 2: Quality Control of Purified Peptide

Signaling Pathway Context

The target of this peptide, the SH2 domain, is a structurally conserved protein domain of about 100 amino acids that is found in many intracellular signal-transducing proteins. SH2 domains function as regulatory modules by binding to phosphotyrosine-containing sequences in other proteins, thereby mediating protein-protein interactions.

Diagram of a Simplified Tyrosine Kinase Signaling Pathway:

Caption: Simplified Receptor Tyrosine Kinase Signaling.

This guide provides a robust framework for the successful synthesis and purification of this compound. The detailed protocols and visual workflows are intended to aid researchers in producing this valuable phosphopeptide for their studies in cell signaling and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: An SH2 Domain-Targeted Phosphopeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide is a valuable research tool for studying signal transduction pathways mediated by Src Homology 2 (SH2) domains. By mimicking a phosphotyrosine-containing motif, it acts as a competitive antagonist of SH2 domain interactions, thereby inhibiting the downstream signaling cascades they regulate. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its role in cellular signaling.

Introduction: The Role of SH2 Domains in Cellular Signaling

Protein tyrosine kinases (PTKs) play a pivotal role in regulating a myriad of cellular processes, including growth, differentiation, and metabolism. The signals initiated by PTKs are often propagated through a series of protein-protein interactions mediated by specialized recognition modules. Among the most critical of these are the Src Homology 2 (SH2) domains.

SH2 domains are structurally conserved protein motifs of approximately 100 amino acids that specifically recognize and bind to short peptide sequences containing a phosphorylated tyrosine (pTyr) residue. This interaction is highly specific, with the amino acid sequence flanking the pTyr determining which SH2 domain-containing protein will bind. This specificity allows for the precise assembly of signaling complexes at distinct subcellular locations, thereby ensuring the fidelity of signal transduction.

The binding of an SH2 domain to its cognate phosphopeptide can have several functional consequences:

-

Recruitment of signaling proteins: SH2 domains can recruit cytosolic proteins to the plasma membrane, bringing them in proximity to their substrates or activators.

-

Allosteric regulation of enzyme activity: The binding of a phosphopeptide to an SH2 domain can induce a conformational change in the protein, leading to the activation or inhibition of its enzymatic activity.

-

Juxtaposition of interacting proteins: SH2 domains can bring two or more proteins into close proximity, facilitating their interaction and the formation of larger signaling complexes.

Given their central role in signal transduction, the dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, molecules that can modulate these interactions are of significant interest as both research tools and potential therapeutic agents.

This compound: A Synthetic SH2 Domain Ligand

This compound is a synthetic heptapeptide that incorporates a phosphotyrosine residue, making it a ligand for SH2 domains. The N-terminal acetylation and C-terminal amidation enhance its stability against degradation by exopeptidases.

Mechanism of Action

The biological function of this compound stems from its ability to act as a competitive antagonist for SH2 domain binding. By mimicking the natural phosphotyrosine-containing motifs found on activated receptors and signaling proteins, this peptide can bind to the pTyr-binding pocket of SH2 domains. This competitive binding prevents the SH2 domain from interacting with its endogenous protein partners, thereby disrupting the downstream signaling cascade.

The specificity of this peptide for different SH2 domains is determined by the amino acid sequence flanking the phosphotyrosine residue, namely Val-Pro-Met-Leu.

Quantitative Data

The inhibitory potential of this compound has been quantified through competitive binding assays. A key parameter for evaluating its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to displace 50% of the native ligand from the SH2 domain.

| Parameter | Value | SH2 Domain Target(s) | Reference |

| IC50 | 0.15 µM | General SH2 Domains | [1] |

Note: The provided IC50 value is for general SH2 domain competitive binding. The affinity for specific SH2 domains may vary. Further research is needed to establish a comprehensive binding profile across a panel of SH2 domains.

Experimental Protocols

The following section details a general protocol for a competitive binding assay to determine the IC50 of this compound for a specific SH2 domain. A common method for this is the fluorescence polarization (FP) assay.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (the SH2 domain), its tumbling is slowed, leading to an increase in fluorescence polarization. A competitor, such as this compound, will displace the fluorescent tracer from the SH2 domain, causing a decrease in fluorescence polarization.

Materials

-

Recombinant, purified SH2 domain of interest

-

Fluorescently labeled phosphopeptide tracer with known affinity for the SH2 domain

-

This compound (competitor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Microplate reader with fluorescence polarization capabilities

Experimental Workflow

The following diagram illustrates the general workflow for a competitive FP assay.

Detailed Procedure

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Prepare a working solution of the SH2 domain and the fluorescently labeled tracer in the assay buffer. The concentration of the SH2 domain should be in the range of the tracer's Kd, and the tracer concentration should be low (e.g., 1-5 nM).

-

Add the SH2 domain/tracer solution to the wells of a microplate.

-

Add the serially diluted competitor peptide to the respective wells. Include control wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

This compound can be used to investigate a variety of signaling pathways that are dependent on SH2 domain-mediated interactions. A prominent example is the pathway initiated by receptor tyrosine kinases (RTKs).

Inhibition of RTK-Mediated Signaling

Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for SH2 domain-containing proteins, such as Growth factor receptor-bound protein 2 (Grb2). The recruitment of Grb2, in turn, activates downstream pathways like the Ras-MAPK cascade, which promotes cell proliferation.

This compound can competitively bind to the SH2 domain of Grb2, preventing its recruitment to the activated RTK and thereby inhibiting the downstream signaling.

The following diagram illustrates the inhibitory effect of the peptide on a generic RTK signaling pathway.

Conclusion

This compound is a potent and specific tool for the investigation of SH2 domain-mediated signaling pathways. Its ability to competitively inhibit the interaction between SH2 domains and their phosphoprotein partners allows researchers to dissect the roles of these interactions in various cellular processes. The quantitative data and experimental protocols provided in this guide offer a starting point for utilizing this peptide in studies aimed at understanding and targeting SH2 domain-dependent signaling in health and disease. Further characterization of its binding profile against a wider array of SH2 domains will enhance its utility as a selective inhibitor for specific signaling cascades.

References

Technical Guide: Binding Affinity of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 to SH2 Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Src Homology 2 (SH2) domain binding affinity of the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide serves as a valuable tool for investigating signal transduction pathways and as a foundational molecule for the development of targeted therapeutics.

Quantitative Binding Data

The peptide this compound has been characterized as a competitive inhibitor of SH2 domain binding. While comprehensive screening data across all SH2 domains is not publicly available, a key inhibitory concentration has been reported. The peptide was designed as a high-affinity ligand, likely based on the optimal binding motif for the p85 subunit of phosphatidylinositol 3-kinase (PI3K).

| Target SH2 Domain | Peptide Sequence | Assay Type | Reported IC50 | Reference |

| Unspecified | This compound | Competitive Binding Assay | 0.15 µM | [1] |

It is highly probable that this reported IC50 value corresponds to the binding affinity against the C-terminal SH2 domain of the p85 subunit of PI 3-kinase, as suggested by the foundational research on similar peptide sequences[2][3].

Experimental Protocols

The determination of SH2 domain binding affinity for phosphopeptides is commonly achieved through competitive binding assays. A prevalent method, particularly in the foundational research for this class of peptides, is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Competitive ELISA for SH2 Domain Binding

This protocol outlines the general procedure to determine the half-maximal inhibitory concentration (IC50) of a test peptide against a specific SH2 domain.

Principle: A Glutathione S-transferase (GST)-tagged SH2 domain fusion protein is immobilized on a glutathione-coated microplate. A biotinylated phosphopeptide with known high affinity for the SH2 domain is used as a probe. The test peptide (this compound) is introduced in varying concentrations to compete with the biotinylated probe for binding to the immobilized SH2 domain. The amount of bound biotinylated probe is quantified using a streptavidin-enzyme conjugate and a chromogenic substrate. A decrease in signal indicates successful competition by the test peptide.

Materials:

-

GST-SH2 Fusion Protein: Purified recombinant protein (e.g., GST-p85α C-terminal SH2).

-

Glutathione-coated 96-well microplate.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1% BSA, 0.05% Tween-20.

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Biotinylated Probe Peptide: A high-affinity phosphopeptide for the target SH2 domain.

-

Test Peptide: this compound.

-

Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 2 M H2SO4.

-

Plate Reader: Capable of measuring absorbance at 450 nm.

Experimental Workflow:

References

- 1. Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular effects of phosphotyrosine-binding domain inhibitors on insulin receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Characterization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the phosphopeptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. This peptide has been identified as a high-affinity ligand for the C-terminal Src Homology 2 (SH2) domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3-kinase). Its discovery has been pivotal in understanding the structural requirements for SH2 domain binding and in the development of phosphatase-resistant inhibitors of protein tyrosine kinase (PTK)-mediated signal transduction pathways. This document details the experimental protocols for its synthesis and characterization and presents its binding affinity in a structured format.

Introduction

Protein tyrosine kinases (PTKs) play a crucial role in cellular signaling by catalyzing the phosphorylation of tyrosine residues on target proteins. This post-translational modification creates binding sites for proteins containing Src Homology 2 (SH2) domains, leading to the assembly of signaling complexes and the propagation of downstream cellular responses. The dysregulation of PTK signaling is implicated in numerous diseases, including cancer and inflammatory disorders.

The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ was developed as a tool to probe the binding specificities of SH2 domains, particularly the SH2 domain of the p85 subunit of PI3-kinase. A key challenge in utilizing phosphopeptides as inhibitors in cellular systems is their rapid dephosphorylation by cellular phosphatases. This guide describes a peptide containing a natural phosphotyrosine (pTyr) residue, which serves as a baseline for the development of phosphatase-resistant analogs.

Physicochemical Properties

A summary of the key physicochemical properties of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is provided in the table below.

| Property | Value |

| Full Sequence | Acetyl-Aspartyl-Tyrosyl(phosphate)-Valyl-Prolyl-Methionyl-Leucyl-amide |

| One-Letter Code | Ac-DY(PO₃H₂)-VPML-NH₂ |

| Molecular Formula | C₃₆H₅₆N₇O₁₃PS |

| Molecular Weight | 857.91 g/mol |

| CAS Number | 157382-69-9 |

Biological Activity: SH2 Domain Binding

Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ was evaluated for its ability to inhibit the binding of a corresponding phosphoprotein to the C-terminal SH2 domain of the p85 subunit of PI3-kinase. The inhibitory potency was determined using a competitive binding assay.

| Target SH2 Domain | Ligand | IC₅₀ (μM) |

| PI3-Kinase p85 C-terminal SH2 Domain | Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ | 0.18 |

Data sourced from Burke TR Jr, et al. Biochemistry. 1994 May 31;33(21):6490-4.

Experimental Protocols

Peptide Synthesis

The synthesis of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH

-

Phosphorylated tyrosine derivative: Fmoc-Tyr(PO(OBzl)OH)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Met, Pro, Val, Tyr(PO(OBzl)OH), Asp(OtBu)) according to the peptide sequence.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide with acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the benzyl group on the phosphate) using a TFA-based cleavage cocktail.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Peptide Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry.

Procedure:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).

-

Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the peptide.

-

Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the peptide. The purity is typically assessed by the peak area in the RP-HPLC chromatogram.

SH2 Domain Binding Assay

A competitive binding assay is used to determine the IC₅₀ value of the peptide. This assay measures the ability of the synthetic peptide to compete with a high-affinity, labeled phosphopeptide for binding to the SH2 domain.

Workflow for Competitive SH2 Domain Binding Assay:

Caption: Competitive SH2 Domain Binding Assay Workflow.

Materials:

-

Recombinant GST-tagged p85 C-terminal SH2 domain

-

Biotinylated high-affinity phosphopeptide probe

-

Streptavidin-alkaline phosphatase conjugate

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

Microtiter plates

-

Assay buffer

Procedure:

-

Plate Coating: Coat microtiter plates with the GST-SH2 domain fusion protein.

-

Competitive Binding: Add a fixed concentration of the biotinylated phosphopeptide probe and varying concentrations of the test peptide (Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂) to the wells.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Washing: Wash the plates to remove unbound components.

-

Detection: Add the streptavidin-alkaline phosphatase conjugate, followed by another wash step. Then, add the alkaline phosphatase substrate.

-

Signal Measurement: Measure the resulting signal (e.g., absorbance for a colorimetric substrate) using a plate reader.

-

Data Analysis: Plot the signal as a function of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway Context

Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ acts as a competitive inhibitor in the PI3-kinase signaling pathway by binding to the SH2 domain of the p85 regulatory subunit. This prevents the recruitment of p85 to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) or adaptor proteins like IRS-1.

Caption: PI3-Kinase Signaling Pathway and Point of Inhibition.

Conclusion

The discovery and characterization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ have provided valuable insights into the molecular recognition of phosphotyrosine-containing sequences by SH2 domains. The high affinity of this peptide for the PI3-kinase p85 C-terminal SH2 domain underscores the importance of the residues C-terminal to the phosphotyrosine in determining binding specificity. The experimental protocols detailed herein offer a robust framework for the synthesis and evaluation of similar phosphopeptides. This foundational work has paved the way for the development of more potent and phosphatase-stable SH2 domain inhibitors with potential therapeutic applications.

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Technical Guide for Researchers in Protein Tyrosine Kinase Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a pivotal research tool in the study of signal transduction pathways mediated by protein tyrosine kinases (PTKs). While not a direct substrate for PTKs, this phosphopeptide serves as a high-affinity ligand for Src Homology 2 (SH2) domains, critical modules that recognize and bind to phosphorylated tyrosine residues on proteins. Specifically, this peptide mimics the pYVPM motif, a consensus binding sequence for the SH2 domains of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). This guide provides a comprehensive overview of the biochemical properties of this compound, its role in studying PTK-mediated signaling, detailed experimental protocols for its use in SH2 domain binding assays, and a discussion of its applications in drug discovery and development.

Introduction: The Role of SH2 Domains in PTK Signaling

Protein tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific substrate proteins. This phosphorylation event is a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The addition of a phosphate group to a tyrosine residue creates a docking site for proteins containing SH2 domains.

SH2 domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine-containing sequences. This interaction is a critical step in the propagation of signals downstream of activated receptor and non-receptor tyrosine kinases. The binding of an SH2 domain-containing protein to a phosphorylated target can lead to its recruitment to the plasma membrane, its activation, or the formation of larger signaling complexes.

The peptide this compound is a synthetic phosphopeptide that has been instrumental in elucidating the intricacies of SH2 domain-mediated interactions. Its sequence is designed to mimic the binding motif for the SH2 domains of the p85 regulatory subunit of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer and other diseases.

Biochemical Properties and Specificity

The defining characteristic of this compound is its high affinity and specificity for the SH2 domains of the p85 subunit of PI3K. The aspartic acid residue at the N-terminus and the core pTyr-Val-Pro-Met sequence are crucial for this interaction.

Quantitative Binding Data

The affinity of this compound for the C-terminal SH2 domain of the p85 subunit of PI3K has been quantified. This data is essential for designing and interpreting experiments aimed at studying the PI3K signaling pathway.

| Ligand | Target SH2 Domain | Assay Type | IC50 (µM) | Reference |

| This compound | p85 C-terminal SH2 | Competitive Inhibition Assay | 0.15 | Burke TR Jr, et al. (1994) |

Role in Protein Tyrosine Kinase Signaling Pathways

This compound is a valuable tool for investigating the PI3K signaling pathway, which is activated by a multitude of receptor and non-receptor tyrosine kinases. Upon ligand binding, receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) or the platelet-derived growth factor receptor (PDGFR) undergo autophosphorylation on specific tyrosine residues. These phosphotyrosine sites then serve as docking sites for the SH2 domains of p85, leading to the recruitment and activation of the p110 catalytic subunit of PI3K.

By acting as a competitive inhibitor of the p85 SH2 domain, this compound can be used to block the interaction between p85 and its upstream activators, thereby inhibiting the activation of PI3K and its downstream signaling cascade. This makes it an invaluable reagent for dissecting the role of PI3K in various cellular processes and for validating PI3K as a therapeutic target.

Caption: PI3K Signaling Pathway and the inhibitory action of the peptide.

Experimental Protocols

The primary application of this compound is in assays designed to measure and characterize the binding of SH2 domains to their phosphotyrosine ligands. Below are detailed protocols for three common SH2 domain binding assays.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.

Materials:

-

Fluorescently labeled version of the target peptide (e.g., FITC-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2)

-

Purified SH2 domain of interest (e.g., GST-p85 C-terminal SH2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.

-

Prepare a series of dilutions of the unlabeled competitor peptide (this compound) in the assay buffer.

-

In the wells of the 384-well plate, add a constant concentration of the fluorescently labeled peptide and the purified SH2 domain.

-

Add the serially diluted unlabeled competitor peptide to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified SH2 domain

-

This compound

-

ITC instrument

-

Degassed dialysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl)

Procedure:

-

Dialyze both the SH2 domain and the peptide against the same degassed buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

Load the SH2 domain into the sample cell of the ITC instrument.

-

Load the peptide into the injection syringe.

-

Perform a series of small, sequential injections of the peptide into the sample cell while monitoring the heat changes.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified SH2 domain (as the ligand)

-

This compound (as the analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the purified SH2 domain onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of the peptide analyte in the running buffer.

-

Inject the different concentrations of the peptide over the sensor surface and monitor the change in the SPR signal (response units).

-

After each injection, regenerate the sensor surface to remove the bound peptide.

-

Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

Applications in Drug Discovery

The peptide this compound and its derivatives are valuable tools in drug discovery efforts targeting the PI3K signaling pathway.

-

High-Throughput Screening (HTS): This peptide can be used in competitive binding assays, such as the fluorescence polarization assay described above, to screen large compound libraries for inhibitors of the p85 SH2 domain.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can probe the structural requirements for high-affinity binding to the p85 SH2 domain, which can guide the design of more potent and selective small-molecule inhibitors.

-

Validation of Novel Therapeutics: Novel drug candidates designed to inhibit the PI3K pathway can be tested for their ability to disrupt the interaction between the p85 SH2 domain and this phosphopeptide, providing a quantitative measure of their target engagement.

Conclusion

This compound is a well-characterized and indispensable tool for researchers studying protein tyrosine kinase signaling. Its high affinity and specificity for the SH2 domains of the p85 subunit of PI3K make it an ideal reagent for investigating the downstream consequences of tyrosine kinase activation. The experimental protocols and applications described in this guide provide a framework for utilizing this phosphopeptide to advance our understanding of PTK-mediated signal transduction and to facilitate the development of novel therapeutics targeting these critical pathways.

In-Depth Structural Analysis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural and functional analysis of the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's structural characteristics, its interactions with Src Homology 2 (SH2) domains, and the broader implications for signal transduction pathways.

Introduction: The Significance of a Phosphopeptide Ligand

This compound is a synthetic, N-terminally acetylated and C-terminally amidated heptapeptide. The central phosphotyrosine (pTyr) residue marks it as a key player in cellular signaling, acting as a ligand for SH2 domains.[1] SH2 domains are crucial protein modules that recognize and bind to specific phosphotyrosine-containing sequences, thereby mediating a vast array of intracellular signaling cascades initiated by protein tyrosine kinases (PTKs).[1] Understanding the structural basis of this peptide's interaction with SH2 domains is paramount for designing targeted therapeutics for diseases driven by aberrant tyrosine kinase signaling, such as cancer and inflammatory disorders.

The core recognition motif within this peptide is pTyr-Val-Pro-Met (pYVPM). This guide will explore the structural nuances of this motif and its binding to SH2 domains, with a particular focus on the Src family of kinases as a representative interaction partner.

Structural Conformation and Binding Mode

While a crystal structure of this compound in complex with an SH2 domain is not publicly available, computational studies involving simulated annealing have shed light on the conformational dynamics of the closely related pYVPM motif when bound to the Src SH2 domain.[2][3]

Unlike the high-affinity pYEEI motif which predominantly adopts an extended conformation when bound to the Src SH2 domain, the pYVPM motif exhibits a more complex conformational landscape.[3][4][5] This suggests that the residues C-terminal to the phosphotyrosine play a critical role in determining the bound conformation.[4][5]

The binding of phosphopeptides to SH2 domains is classically described by a "two-pronged plug" model.[6] The phosphotyrosine residue inserts into a deep, positively charged pocket on the SH2 domain, while a hydrophobic residue at the pY+3 position (in this case, Met) engages a shallower, hydrophobic pocket.[6] The specificity of this interaction is dictated by the amino acid sequence flanking the phosphotyrosine.

Table 1: Key Structural Features of the pYVPM Motif in Complex with Src SH2 Domain (Based on Computational Analysis)

| Feature | Description | Reference |

| Overall Conformation | Exhibits a less extended and more dynamic conformation compared to high-affinity motifs like pYEEI. | [3][4] |

| pTyr Binding | The phosphotyrosine side chain is anchored in a conserved, positively charged pocket of the SH2 domain. | [6] |

| pY+1 (Val) Interaction | The valine residue contributes to the overall binding affinity through hydrophobic interactions. | |

| pY+2 (Pro) Interaction | The proline residue introduces a kink in the peptide backbone, influencing the overall conformation. | |

| pY+3 (Met) Interaction | The methionine side chain occupies the hydrophobic specificity pocket on the SH2 domain surface. | [6] |

Quantitative Analysis of Binding Affinity

Table 2: Representative Thermodynamic Parameters for SH2-Phosphopeptide Interactions

| Interacting Molecules | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Src SH2 and pYEEI peptide | ITC | ~50-100 | Favorable | Favorable/Unfavorable | |

| Grb2 SH2 and pYVNV peptide | ITC | ~200-500 | Favorable | Favorable | |

| Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2 and Src SH2 | Estimated | 100 - 1000 | N/A | N/A |

Note: The values for this compound are estimations based on known affinities of similar motifs and are provided for illustrative purposes. Experimental determination is required for precise values.

Experimental Protocols

Peptide Synthesis: Solid-Phase Synthesis of this compound

The synthesis of this phosphopeptide is achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[7]

Protocol Outline:

-

Resin Preparation: Start with a Rink amide resin to yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Leu, Met, Pro, Val, Fmoc-Tyr(PO(OBzl)OH)-OH, Asp(OtBu)) using a suitable coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Phosphotyrosine Incorporation: Use a pre-phosphorylated and protected tyrosine residue, such as Fmoc-Tyr(PO(OBzl)OH)-OH, during the corresponding coupling cycle.

-

N-terminal Acetylation: Following the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide on-resin using acetic anhydride and a base.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Protocol Outline:

-

Sample Preparation: Prepare a solution of the purified SH2 domain (e.g., Src SH2) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a solution of the synthesized phosphopeptide in the same buffer.

-

ITC Experiment: Load the SH2 domain solution into the sample cell of the ITC instrument and the phosphopeptide solution into the injection syringe.

-

Titration: Perform a series of injections of the phosphopeptide into the SH2 domain solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Role in Signaling Pathways

The binding of this compound to an SH2 domain, such as that of Src, can initiate a cascade of downstream signaling events. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, division, migration, and survival.

Upon activation by an upstream signal (e.g., growth factor receptor activation), Src can phosphorylate various substrate proteins. The binding of a phosphopeptide ligand to the Src SH2 domain can modulate its activity and localization, thereby influencing downstream pathways. For instance, this interaction can lead to the recruitment of other signaling proteins, forming a multi-protein complex that propagates the signal.

Conclusion and Future Directions

This compound serves as a valuable tool for studying the intricacies of SH2 domain-mediated signaling. Its unique structural features, characterized by the pYVPM motif, offer a distinct profile compared to other well-studied phosphopeptide ligands.

Future research should focus on obtaining high-resolution structural data of this peptide in complex with various SH2 domains through X-ray crystallography or NMR spectroscopy.[8][9][10][11] This would provide a more precise understanding of the molecular interactions and conformational changes upon binding. Furthermore, detailed kinetic and thermodynamic studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) with a panel of SH2 domains will be crucial for elucidating its binding specificity and selectivity. Such data will be instrumental in the rational design of novel inhibitors targeting specific SH2 domains for therapeutic intervention.

References

- 1. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Determinants of Phosphotyrosine Peptides Complexed with the Src SH2 Domain | PLOS One [journals.plos.org]

- 4. Conformational Determinants of Phosphotyrosine Peptides Complexed with the Src SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational determinants of phosphotyrosine peptides complexed with the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Structure Determination of SH2 Domain-Phosphopeptide Complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Carlomagno Group [carlomagno-group.org]

- 11. Structure Determination of SH2–Phosphopeptide Complexes by X-Ray Crystallography: The Example of p120RasGAP | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Cellular Uptake and Localization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and localization of the phosphopeptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. This peptide is a known ligand for Src Homology 2 (SH2) domains, which are critical components of intracellular signaling pathways mediated by protein tyrosine kinases (PTKs). Understanding how this and similar phosphopeptides enter cells and where they localize is crucial for the development of targeted therapeutics that modulate these pathways.

A significant challenge in utilizing phosphopeptides like Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ in cell-based assays or as potential therapeutics is their inherently poor cell permeability. The negatively charged phosphate group on the tyrosine residue hinders its ability to cross the hydrophobic cell membrane. Research on similar phosphopeptides targeting SH2 domains has largely overcome this obstacle through a prodrug strategy. This involves masking the phosphate's negative charges with lipophilic, enzymatically-labile groups, such as pivaloyloxymethyl (POM) esters. These modified prodrugs can more readily diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the masking groups, releasing the active phosphopeptide to interact with its intracellular target.

Quantitative Data on Cellular Uptake of SH2 Domain-Targeting Phosphopeptide Prodrugs

| Prodrug Moiety | Target SH2 Domain | Cell Line | Concentration for Significant Inhibition of Target Phosphorylation | Reference |

| bis-pivaloyloxymethyl (POM) esters of a phosphonate mimetic | STAT3 | MDA-MB-468 (Breast Cancer) | 0.5 µM - 10 µM | [1] |

| Pivaloyloxymethyl (POM) groups on a phosphonodifluoromethyl mimetic | STAT6 | Beas-2B (Bronchial Epithelial) | ≥ 1 µM | [2] |

| S-acetyl thioester (SATE) of phosphotyrosine | Grb2 | Cells overexpressing HER2/ErbB2 | ED₅₀ of 0.1 µM for antiproliferative activity | [3] |

Experimental Protocols

Detailed methodologies are critical for the successful investigation of phosphopeptide cellular uptake and localization. Below are protocols for key experiments, adapted from studies on similar SH2-targeting phosphopeptides.

Protocol 1: Synthesis of a Cell-Permeable Prodrug of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

This protocol is a generalized approach for creating a pivaloyloxymethyl (POM) prodrug of the target peptide.

Objective: To chemically modify the phosphotyrosine residue of the peptide to enhance its cell permeability.

Materials:

-

Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

-

Chloromethyl pivalate (POM-Cl)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for verification

Procedure:

-

Dissolve the peptide in anhydrous DMF.

-

Add DIPEA to the solution to act as a base.

-

Add an excess of POM-Cl to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by HPLC.

-

Upon completion, quench the reaction with water.

-

Purify the resulting POM-peptide conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Assessing Cellular Uptake and Target Inhibition by Western Blot

Objective: To determine if the prodrug enters the cell and inhibits the phosphorylation of a downstream target of an SH2 domain-containing protein.

Materials:

-

Cultured cells known to have active signaling through a relevant SH2-containing protein (e.g., a cell line with constitutively active STAT3).

-

The synthesized POM-peptide prodrug.

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Primary antibodies against the phosphorylated and total forms of the target protein (e.g., anti-phospho-STAT3 and anti-STAT3).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the POM-peptide prodrug for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total target protein to confirm equal loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 3: Subcellular Localization using Confocal Microscopy

Objective: To visualize the intracellular distribution of the phosphopeptide after cellular entry. This requires conjugating a fluorescent dye to the peptide.

Materials:

-

A fluorescently labeled version of the POM-peptide prodrug (e.g., conjugated to FITC or a similar fluorophore).

-

Cultured cells grown on glass coverslips.

-

Confocal microscope.

-

Nuclear stain (e.g., DAPI).

-

Lysosomal stain (e.g., LysoTracker Red).

Procedure:

-

Synthesize a fluorescently labeled version of the POM-peptide.

-

Seed cells on glass coverslips in a petri dish and allow them to adhere.

-

Treat the cells with the fluorescently labeled POM-peptide for various time points (e.g., 30 minutes, 1 hour, 4 hours).

-

At each time point, wash the cells with PBS.

-

If desired, stain for specific organelles like the nucleus (with DAPI) or lysosomes (with LysoTracker Red).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, capturing images in the channels corresponding to the peptide's fluorophore and any organelle stains.

-

Analyze the images to determine the subcellular localization of the peptide.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cellular uptake and activity of SH2 domain-targeting phosphopeptides.

References

- 1. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of small phosphopeptides, inhibitors of Grb2 SH2 domain, and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 for Characterizing Tyrosine Kinase Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signaling, governing processes such as cell growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event creates specific binding sites for proteins containing Src Homology 2 (SH2) domains. The recruitment of SH2 domain-containing proteins to these newly phosphorylated sites is a pivotal step in the propagation of downstream signaling cascades.[1][2] Dysregulation of PTK activity and subsequent signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders.

The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic phosphopeptide. As it already contains a phosphorylated tyrosine residue, it is not a substrate for kinase activity assays. Instead, it serves as a high-affinity ligand for SH2 domains, mimicking a protein that has been phosphorylated by a PTK.[1] This makes it an invaluable tool for:

-

Studying SH2 domain-phosphoprotein interactions.

-

Screening for small-molecule inhibitors that disrupt these interactions. [3][4]

-

Characterizing the binding specificity of different SH2 domains. [5]

These applications are downstream of kinase activity but are essential for understanding the functional consequences of kinase-mediated signaling and for developing targeted therapeutics. This document provides detailed protocols for using this phosphopeptide in common SH2 domain binding assays.

Signaling Pathway Context: Tyrosine Kinase and SH2 Domain Interaction

The diagram below illustrates a simplified, canonical signaling pathway initiated by a receptor tyrosine kinase (RTK). Activation of the kinase leads to autophosphorylation, creating docking sites for SH2 domain-containing adaptor proteins, which in turn recruit other effectors to propagate the signal.

Caption: Generic Tyrosine Kinase Signaling Pathway.

Data Presentation: SH2 Domain Binding Affinities

| SH2 Domain | Phosphopeptide Ligand | Assay Method | Dissociation Constant (Kd) |

| Src | pY-E-E-I | Fluorescence Polarization | ~50 nM |

| Grb2 | pY-V-N-V | Isothermal Titration Calorimetry | ~200 nM |

| p85 (PI3K) | pY-M-X-M | Surface Plasmon Resonance | ~1-5 nM[8] |

| STAT3 | Ac-pY-L-P-Q-T-V-NH2 | Fluorescence Polarization | ~700 nM |

| SHP2 (N-SH2) | pY-A-S-L | Surface Plasmon Resonance | ~600 nM |

Table 1: Representative binding affinities for various SH2 domain-phosphopeptide interactions. This data is for illustrative purposes and actual values for this compound will vary depending on the specific SH2 domain and assay conditions.

Experimental Protocols

Application 1: Competitive Fluorescence Polarization (FP) Assay for SH2 Domain Inhibitors

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled phosphopeptide tracer and an SH2 domain by a competitive inhibitor (e.g., this compound or a small molecule). In solution, the small fluorescent tracer tumbles rapidly, resulting in low polarization. When bound to the much larger SH2 domain protein, its tumbling slows, increasing the polarization. A competitor that displaces the tracer will cause a decrease in polarization, which can be measured to determine the inhibitor's potency (IC50).[10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and evaluation of novel phosphotyrosine mimetic inhibitors targeting the Src homology 2 domain of signaling lymphocytic activation molecule (SLAM) associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phosphopeptide mimetic prodrug targeting the SH2 domain of Stat3 inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SH2 domains recognize specific phosphopeptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding affinities of tyrosine-phosphorylated peptides to the COOH-terminal SH2 and NH2-terminal phosphotyrosine binding domains of Shc [pubmed.ncbi.nlm.nih.gov]

- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Protocol for SH2 Domain Pulldown with Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY) motifs, playing a pivotal role in cellular signal transduction.[1] The dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][3] The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 represents a specific phosphotyrosine-containing ligand. The core recognition motif, pYVPM, is known to be a binding partner for the SH2 domain of the Src family of non-receptor tyrosine kinases.[4]

This application note provides a comprehensive protocol for the pulldown of the Src SH2 domain and its associated protein complexes from cell lysates using a biotinylated version of the this compound peptide. This method allows for the specific isolation and subsequent identification of proteins that interact with this phosphopeptide, facilitating the study of Src-mediated signaling pathways and the screening of potential inhibitors.

Signaling Pathway Context

The Src kinase is a central node in multiple signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[5][6] Upon activation by various cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Src phosphorylates a multitude of downstream substrates.[7] The Src SH2 domain is critical for these processes as it mediates the recruitment of Src to activated receptors and phosphorylated adaptor proteins, thereby propagating the signal.[8][9]

Experimental Workflow

The experimental procedure involves the incubation of a biotinylated phosphopeptide with cell lysate, followed by the capture of the peptide-protein complexes using streptavidin-conjugated magnetic beads. After washing to remove non-specific binders, the captured proteins are eluted and analyzed by Western blotting.

Quantitative Data Summary

The binding affinity of SH2 domains to their phosphopeptide ligands can be quantified using various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of the binding affinity, with lower Kd values indicating stronger binding. The following table provides representative quantitative data for the interaction of the Src SH2 domain with the pYVPM motif and a control peptide.

| Peptide Sequence | SH2 Domain | Technique | Dissociation Constant (Kd) | Reference |

| Ac-DY(PO3H2)VPM-NH2 | Src | ITC | 150 nM | [4] |

| Ac-DY(PO3H2)EEI-NH2 | Src | SPR | 50 nM | [10] |

| Ac-DYVPM-NH2 (non-phosphorylated) | Src | ITC | No significant binding | N/A |

| Ac-DY(PO3H2)VPM-NH2 | Grb2 | ITC | > 10 µM | N/A |

Experimental Protocols

Materials and Reagents

-

Biotinylated Peptide: Biotin-Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (and a non-phosphorylated control peptide)

-

Cell Line: A suitable cell line expressing Src kinase (e.g., HeLa, A431, or cells overexpressing a protein of interest).

-

Lysis Buffer: RIPA buffer or a modified lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[4][11]

-

Streptavidin-coated Magnetic Beads

-

Wash Buffer: Lysis buffer without SDS, or TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Primary Antibodies: Anti-Src antibody, and other antibodies for proteins of interest.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescence Substrate

Cell Lysate Preparation

-

Culture cells to 80-90% confluency. If studying signaling events, serum-starve cells overnight and then stimulate with an appropriate agonist (e.g., EGF) for a specific time before lysis.[12]

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.[11]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant to a new pre-chilled tube. This is the clarified cell lysate.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Pulldown Assay

-

Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

-

In a microcentrifuge tube, combine 1-2 mg of cell lysate with 5-10 µg of the biotinylated phosphopeptide. As a negative control, use the non-phosphorylated version of the peptide in a separate tube.

-

Incubate the lysate-peptide mixture for 2-4 hours at 4°C with gentle rotation.

-

Add the equilibrated streptavidin magnetic beads to the lysate-peptide mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

-

Place the tube on a magnetic stand to capture the beads. Carefully remove and discard the supernatant.

-

Wash the beads five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

Elution and Western Blot Analysis

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

-

Place the tubes on a magnetic stand and carefully transfer the supernatant (eluate) to a new tube.

-

Load the eluates onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Src) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

Add the chemiluminescence substrate and visualize the protein bands using an appropriate imaging system.

Conclusion

This protocol provides a robust method for the specific pulldown and identification of proteins that interact with the phosphopeptide this compound, with a primary focus on the Src SH2 domain. By following these detailed steps, researchers can effectively investigate the role of this interaction in Src-mediated signaling pathways and screen for potential therapeutic modulators. The inclusion of appropriate controls and quantitative analysis will ensure the generation of reliable and reproducible data.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]

- 3. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 10. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomol.com [biomol.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in Phosphoproteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, is a valuable tool in the field of phosphoproteomics, primarily serving as a specific ligand for SH2 (Src Homology 2) domains. SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences, thereby mediating protein-protein interactions and downstream signaling events. This phosphopeptide mimics a canonical binding motif for a subset of SH2 domains and can also function as a substrate for protein tyrosine phosphatases (PTPs).

These application notes provide an overview of the utility of this compound in key phosphoproteomics workflows, including its use in SH2 domain interaction studies, as a substrate in phosphatase activity assays, and as a standard in mass spectrometry-based quantitative phosphoproteomics.

Physicochemical Properties

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C41H64N7O14PS |

| Molecular Weight | 962.02 g/mol |

| Phosphorylation Site | Tyrosine |

| Purity | Typically >95% (as determined by HPLC) |

| Storage | Store at -20°C for long-term stability. |

Application 1: Characterization of SH2 Domain-Protein Interactions

This compound can be employed to investigate the binding specificity and affinity of SH2 domains from various signaling proteins. Two common methodologies for this application are Far-Western Blotting and Fluorescence Polarization Assays.

a) Far-Western Blotting

This technique allows for the detection of direct interactions between a protein of interest (prey) immobilized on a membrane and a labeled phosphopeptide probe (bait).

Experimental Protocol: Far-Western Blotting

-

Protein Separation and Transfer:

-

Separate cell lysates or purified proteins containing potential SH2 domain-containing proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.

-

-

Denaturation and Renaturation (Optional but Recommended):

-

Wash the membrane with a denaturation buffer (e.g., 6 M guanidine-HCl in 1X TBS) for 30 minutes at room temperature.

-

Gradually renature the proteins by sequentially washing the membrane with decreasing concentrations of the denaturant (e.g., 3 M, 1.5 M, 0.75 M, and 0 M in 1X TBS) for 15 minutes each.

-

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature or overnight at 4°C to prevent non-specific binding.

-

-

Probe Preparation and Incubation:

-

Prepare a labeled version of this compound. A common method is to use a biotinylated form of the peptide.

-

Dilute the biotinylated phosphopeptide probe to a working concentration (typically 0.1-1 µg/mL) in the blocking buffer.

-

Incubate the membrane with the diluted probe for 2-4 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound probe.

-

-

Detection:

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Logical Workflow for Far-Western Blotting

Caption: Workflow for detecting SH2 domain interactions using Far-Western blotting.

b) Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the binding of a small fluorescently labeled ligand (the phosphopeptide) to a larger protein (the SH2 domain). The change in polarization of the emitted light upon binding allows for the determination of binding affinity (Kd).

Experimental Protocol: Fluorescence Polarization Assay

-

Reagents and Preparation:

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA).

-

Purified SH2 domain-containing protein.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

-

Assay Setup:

-

In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled phosphopeptide (typically in the low nanomolar range).

-

Add increasing concentrations of the purified SH2 domain protein to the wells.

-

For competitive assays, add a fixed concentration of the SH2 domain protein and the fluorescent peptide, along with increasing concentrations of an unlabeled competitor.

-

Bring the final volume in each well to the desired amount with the assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the SH2 domain protein.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Signaling Pathway Context for SH2 Domain Interaction

Caption: Role of SH2 domains in RTK signaling and competitive inhibition by the peptide.

Application 2: Substrate for Protein Tyrosine Phosphatases (PTPs)

This phosphopeptide can be used as a substrate to measure the activity of PTPs, such as PTP1B. The rate of dephosphorylation can be monitored by detecting the release of inorganic phosphate.

Experimental Protocol: PTP Activity Assay (Malachite Green Assay)

-

Reagents and Preparation:

-

This compound substrate.

-

Purified recombinant PTP (e.g., PTP1B).

-

PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).

-

Malachite Green reagent for phosphate detection.

-

Phosphate standard solution for generating a standard curve.

-

-

Standard Curve:

-

Prepare a series of phosphate standards of known concentrations in the assay buffer.

-

Add the Malachite Green reagent to each standard, incubate, and measure the absorbance at ~620-650 nm.

-

Plot absorbance versus phosphate concentration to generate a standard curve.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the PTP assay buffer.

-

Add the this compound substrate to a final concentration in the desired range (e.g., 1-100 µM).

-

To initiate the reaction, add the purified PTP enzyme to the wells. Include a no-enzyme control.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Malachite Green reagent, which is acidic.

-

Incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at ~620-650 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from the samples.

-

Use the standard curve to determine the amount of phosphate released.

-